2-(2-Methylsulfanylphenoxy)aniline
Description
2-(2-Methylsulfanylphenoxy)aniline is an aromatic amine derivative featuring a unique substitution pattern. Its structure comprises an aniline ring (C₆H₅NH₂) with a phenoxy group (-O-C₆H₄) substituted at the 2-position. The phenoxy group is further modified with a methylsulfanyl (-SCH₃) group at its own 2-position (Figure 1). This dual substitution introduces both electron-donating (aniline -NH₂) and mildly electron-withdrawing (methylsulfanyl) effects, influencing its reactivity and physicochemical properties.
Key properties inferred from structurally similar compounds include:
- Molecular formula: C₁₃H₁₃NOS
- Molecular weight: ~247.32 g/mol
Properties
Molecular Formula |
C13H13NOS |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
2-(2-methylsulfanylphenoxy)aniline |
InChI |
InChI=1S/C13H13NOS/c1-16-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14/h2-9H,14H2,1H3 |
InChI Key |
DFBIDENCRNQGDA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1OC2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-Methylsulfanylphenoxy)aniline with structurally or functionally related aniline derivatives, emphasizing substituent effects, synthesis, and applications:
Key Structural and Functional Insights:
Substituent Electronic Effects :
- Electron-donating groups (e.g., -OCH₃ in 5-(ethylsulfonyl)-2-methoxyaniline) enhance nucleophilicity at the aniline nitrogen, favoring electrophilic substitution reactions .
- Electron-withdrawing groups (e.g., -SO₂CH₃ in 5-chloro-2-(methylsulfonyl)aniline) reduce basicity of the -NH₂ group, directing reactivity toward coupling or condensation reactions .
Steric and Solubility Trends :
- Bulky substituents (e.g., benzylsulfanyl in 2-{[(2-methoxyphenyl)methyl]sulfanyl}aniline) reduce solubility in aqueous media but improve lipid membrane permeability, making them suitable for drug delivery .
- Fluorinated analogs (e.g., 2-[(2,2,2-trifluoroethyl)sulfanyl]aniline) exhibit enhanced metabolic stability due to C-F bond strength .
Synthetic Complexity :
- Multi-step syntheses (e.g., 4-step route for 5-(ethylsulfonyl)-2-methoxyaniline) are common for compounds with multiple substituents, requiring careful regioselective control .
- Commercial availability (e.g., 2-[(4-methylbenzyl)sulfanyl]aniline) simplifies access for industrial applications .
Applications :
- Pharmaceuticals : Sulfonyl and sulfanyl groups are critical in kinase inhibitors (e.g., VEGFR2 targeting) due to their ability to modulate enzyme active sites .
- Materials Science : Aniline derivatives with extended aromatic systems (e.g., pyridylmethylsulfanyl groups) show promise in organic semiconductors .
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